2-phenoxy-N-[(Z)-(4-propan-2-ylphenyl)methylideneamino]acetamide
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Overview
Description
2-phenoxy-N-[(Z)-(4-propan-2-ylphenyl)methylideneamino]acetamide is a compound that belongs to the class of phenoxyacetamides. These compounds are known for their diverse biological activities and have been studied for their potential therapeutic applications. The structure of this compound includes a phenoxy group, an acetamide group, and a Schiff base linkage, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenoxy-N-[(Z)-(4-propan-2-ylphenyl)methylideneamino]acetamide typically involves the reaction of 2-phenoxyacetamide with an appropriate aldehyde or ketone under acidic or basic conditions to form the Schiff base. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity, and may include additional steps such as solvent recovery and waste management to ensure environmental compliance .
Chemical Reactions Analysis
Types of Reactions
2-phenoxy-N-[(Z)-(4-propan-2-ylphenyl)methylideneamino]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the Schiff base linkage to an amine.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as halides, amines, or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenoxyacetic acid derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
2-phenoxy-N-[(Z)-(4-propan-2-ylphenyl)methylideneamino]acetamide has been studied for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Used in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-phenoxy-N-[(Z)-(4-propan-2-ylphenyl)methylideneamino]acetamide involves its interaction with specific molecular targets and pathways. The Schiff base linkage allows the compound to form reversible covalent bonds with target proteins, potentially inhibiting their function. This interaction can disrupt cellular processes and lead to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Phenoxyacetamide derivatives: Compounds with similar structures but different substituents on the phenoxy or acetamide groups.
Schiff bases: Compounds with similar imine linkages but different aromatic or aliphatic groups.
Uniqueness
2-phenoxy-N-[(Z)-(4-propan-2-ylphenyl)methylideneamino]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for research and development .
Properties
Molecular Formula |
C18H20N2O2 |
---|---|
Molecular Weight |
296.4 g/mol |
IUPAC Name |
2-phenoxy-N-[(Z)-(4-propan-2-ylphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C18H20N2O2/c1-14(2)16-10-8-15(9-11-16)12-19-20-18(21)13-22-17-6-4-3-5-7-17/h3-12,14H,13H2,1-2H3,(H,20,21)/b19-12- |
InChI Key |
LGXTUKCSVHFJSJ-UNOMPAQXSA-N |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=N\NC(=O)COC2=CC=CC=C2 |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=NNC(=O)COC2=CC=CC=C2 |
Origin of Product |
United States |
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